molecular formula C27H21N3O2S B333879 1-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE

1-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE

Cat. No.: B333879
M. Wt: 451.5 g/mol
InChI Key: NTTBMIIQYMDVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound with a unique structure that combines a methoxyphenyl group, a naphthyl group, and a triazolyl group

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE involves multiple steps, typically starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:

    Step 1: Preparation of 4-methoxyphenyl ethanone through Friedel-Crafts acylation.

    Step 2: Synthesis of the triazole ring via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Step 3: Coupling of the naphthyl group to the triazole ring using palladium-catalyzed cross-coupling reactions.

    Step 4: Final assembly of the compound through nucleophilic substitution reactions to attach the sulfanyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.

    Cyclization: The triazole ring can undergo cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar compounds to 1-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE include:

    1-(4-Methoxyphenyl)ethanol: A simpler compound with a methoxyphenyl group and an ethanol moiety.

    1-(4-Methoxyphenyl)ethanone: A related compound with a methoxyphenyl group and a ketone moiety.

    1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanol: A similar compound with an ethanol group instead of an ethanone group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[(5-naphthalen-1-yl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C27H21N3O2S/c1-32-22-16-14-20(15-17-22)25(31)18-33-27-29-28-26(30(27)21-10-3-2-4-11-21)24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3

InChI Key

NTTBMIIQYMDVJI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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